molecular formula C13H14ClN3O2 B1454517 ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate CAS No. 1397219-57-6

ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1454517
CAS No.: 1397219-57-6
M. Wt: 279.72 g/mol
InChI Key: OKMQOULDFMUWHO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a chlorobenzyl group, and an ethyl ester group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of potential anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Studies: Investigated for its effects on various biological pathways and targets.

    Industrial Applications: Utilized in the synthesis of other heterocyclic compounds and as intermediates in chemical manufacturing.

Future Directions

Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, the development of multifunctional drugs and improving their activity should be a focus of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the amino group and the chlorobenzyl group.

    Esterification: Finally, the carboxylic acid group on the pyrazole ring is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.

    Solvents: Selection of appropriate solvents like ethanol or dimethylformamide to facilitate reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Comparison with Similar Compounds

Ethyl 5-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:

    1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities.

    1,3,4-Thiadiazole derivatives: Exhibiting potent antimicrobial and anticancer properties.

    1,3,4-Oxadiazole derivatives: Used in medicinal chemistry for their diverse pharmacological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 5-amino-1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-4-3-5-10(14)6-9/h3-7H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMQOULDFMUWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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